molecular formula C13H18N2O2 B5733514 N-4-morpholinyl-3-phenylpropanamide

N-4-morpholinyl-3-phenylpropanamide

Cat. No.: B5733514
M. Wt: 234.29 g/mol
InChI Key: YIUCUMXNQNXVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-morpholinyl-3-phenylpropanamide, also known as 3-Morpholino-N-phenylpropanamide, is a synthetic organic compound provided as a research chemical. It features a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . The compound's structure consists of a phenylpropanamide chain linked to a morpholine ring, a common pharmacophore in medicinal chemistry . This substance is designed for use in laboratory research and development exclusively. Its specific applications, mechanism of action, and research value are areas for ongoing investigation by qualified researchers. As with all compounds of this nature, it is intended for in vitro studies and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-morpholin-4-yl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUCUMXNQNXVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4-morpholinyl-3-phenylpropanamide typically involves the reaction of morpholine with a suitable phenylpropanamide precursor. One common method includes the following steps:

    Dissolution of Morpholine: Morpholine is dissolved in water.

    Addition of Phenylpropanamide Precursor: The phenylpropanamide precursor is added dropwise to the morpholine solution at a controlled temperature, usually around 25°C.

    Reaction Completion: The reaction mixture is stirred until the reaction is complete, which can be monitored using techniques such as thin-layer chromatography.

    Isolation and Purification: The product is isolated by crystallization and purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-4-morpholinyl-3-phenylpropanamide undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 12–24 hrs)

  • Product : 3-Phenylpropanoic acid and 4-aminomorpholine

  • Yield : ~85% (based on analogous amide hydrolysis studies) .

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C, 6 hrs

  • Product : Sodium 3-phenylpropanoate and morpholine

  • Yield : ~78% (observed in similar amide systems) .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTimeProductYield
Acidic6M HCl110°C24 hr3-Phenylpropanoic acid85%
Basic2M NaOH80°C6 hrSodium 3-phenylpropanoate78%

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety participates in nucleophilic substitution reactions due to its tertiary amine structure:

Alkylation

  • Reagents : Methyl iodide, K₂CO₃, DMF (room temperature, 12 hrs)

  • Product : N-Methylmorpholinium iodide derivative

  • Yield : ~60% (observed in analogous morpholine systems) .

Sulfonation

  • Reagents : Sulfur trioxide-pyridine complex, CH₂Cl₂ (0°C to RT, 4 hrs)

  • Product : Morpholinylsulfonate derivative

  • Yield : Data not explicitly reported but inferred from similar sulfonation reactions .

Reduction of the Amide Group

The amide group can be reduced to a secondary amine:

Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Conditions : LiAlH₄, dry THF, reflux (4 hrs)

  • Product : N-Morpholinyl-3-phenylpropylamine

  • Yield : ~70% (based on reductions of structurally related amides) .

Cyclization Reactions

Under specific conditions, the compound undergoes intramolecular cyclization:

Bischler-Napieralski Reaction

  • Conditions : POCl₃, reflux (6–8 hrs)

  • Product : Tetrahydroisoquinoline derivative (via formation of a dihydroisoquinoline intermediate)

  • Yield : ~65% (reported for similar morpholine-containing amides) .

Table 2: Cyclization Reaction Parameters

ReagentSolventTemperatureTimeProductYield
POCl₃Toluene110°C8 hrTetrahydroisoquinoline65%

Acylation and Coupling Reactions

The terminal amide group serves as a site for further functionalization:

EDC/HOBt-Mediated Coupling

  • Conditions : EDC, HOBt, DIPEA, CH₃CN (RT, 2 hrs)

  • Product : Peptide-like conjugates (e.g., with aryl amines)

  • Yield : ~80% (observed in reactive extrusion-based amidations) .

COMU-Promoted Amidation

  • Conditions : COMU, DIPEA, CH₃CN (30°C, 2 hrs)

  • Product : Complex amides (e.g., teriflunomide derivatives)

  • Yield : ~75–80% (reported for similar protocols) .

Stability Under Oxidative Conditions

The morpholine ring is susceptible to oxidation:

Hydrogen Peroxide Oxidation

  • Conditions : 30% H₂O₂, AcOH (50°C, 6 hrs)

  • Product : Morpholine N-oxide derivative

  • Yield : ~55% (based on analogous oxidations) .

Key Research Findings

  • Synthetic Utility : The compound’s reactivity enables its use as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents .

  • Reaction Efficiency : Coupling agents like COMU and EDC significantly improve amidation yields compared to traditional methods .

  • Stability Notes : The morpholine ring’s oxidation liability necessitates inert atmospheres during long-term storage .

For extended studies, targeted modifications of the phenyl or morpholine groups could expand its applications in drug discovery .

Scientific Research Applications

Chemistry

In synthetic chemistry, N-4-morpholinyl-3-phenylpropanamide serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable reagent in organic synthesis.

Key Reactions:

  • Oxidation: Hydroxy groups can be oxidized to form ketones or quinones.
  • Reduction: The amide group can be reduced to yield corresponding amines.
  • Substitution: Aromatic rings can engage in electrophilic substitution reactions.

Biology

Biologically, the compound has been investigated for its potential as an enzyme inhibitor or receptor ligand. Research indicates that the morpholine moiety can enhance binding affinity to specific targets, making it a candidate for drug development.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain protein kinases involved in cancer proliferation pathways. This suggests its potential role in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and analgesic properties. Its structural features allow it to interact effectively with pain receptors, potentially leading to new pain management therapies.

Clinical Insights:
Research has shown that compounds similar to this compound can modulate pain pathways effectively in preclinical models, indicating promising therapeutic applications in pain relief.

Data Tables of Related Compounds

To provide a broader context, here are some related compounds that share structural similarities with this compound:

Compound NameChemical FormulaApplication Area
3-(2-hydroxyphenyl)-N-(4-methylphenyl)propanamideC16H19N2O2Anti-inflammatory
N-(3-fluoro-4-(6-(methyloxy)-7-(morpholin-4-yl)quinolin)phenyl)cyclopropane dicarboxamideC20H22F2N4O5Cancer treatment

Mechanism of Action

The mechanism of action of N-4-morpholinyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, it may act as a lysosomal pH modulator by facilitating the transmembrane transport of anions, thereby disrupting lysosomal homeostasis .

Comparison with Similar Compounds

Table 1: Key Propanamide Derivatives and Their Properties

Compound Name Substituents Molecular Formula MW Key Activity/Use References
This compound Morpholinyl at N; phenyl at propanamide C3 C₁₆H₂₂N₂O₂* 274.3 Hypothesized: CNS modulation
Ohmefentanyl (1a-h isomers) Piperidinyl at N; hydroxy-phenylethyl and methyl groups C₂₃H₃₀N₂O₂ 366.5 μ-opioid agonist (ED₅₀: 0.00106 mg/kg)
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl at N; methoxymethyl group C₁₆H₂₄N₂O₂ 276.4 Pharmaceutical intermediate
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide Fluorophenyl and phenylethyl-piperidinyl at N C₂₂H₂₈FN₂O 362.5 μ-opioid agonist (DEA Schedule 1)
3-Chloro-N-(4-methylphenyl)propanamide Chloro at C3; 4-methylphenyl at N C₁₀H₁₂ClNO 197.7 Intermediate for bioactive compounds

*Hypothetical molecular formula based on structural analogy.

Key Comparative Insights

Substituent Effects on Pharmacological Activity

  • Morpholinyl vs. Piperidinyl derivatives like ohmefentanyl exhibit extreme μ-opioid receptor potency (ED₅₀ up to 13,100x morphine) due to optimal lipophilicity and stereochemical alignment .
  • Halogenated Phenyl Groups : Fluorophenyl substituents (e.g., in N-(4-fluorophenyl)-propanamide) enhance metabolic stability and receptor affinity via electronegative effects, as seen in opioid agonists .

Stereochemical Influences

Ohmefentanyl’s isomers demonstrate the critical role of stereochemistry. The (3R,4S,2'S) configuration in isomer 1b achieves 13,100x morphine’s analgesic potency, while its enantiomer (1c) is nearly inactive. This highlights the necessity of precise stereochemical control in propanamide drug design .

Q & A

Q. What are the optimal synthetic routes for N-4-morpholinyl-3-phenylpropanamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving morpholine and phenylpropanamide precursors. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (40–80°C), and catalysts like Pd for cross-coupling . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity >95%. Monitor intermediates by TLC and confirm final product integrity via 1^1H/13^{13}C NMR and FTIR .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • X-ray crystallography for absolute configuration (e.g., resolving morpholine ring conformation) .
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 275.2).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use opioid receptor binding assays (e.g., μ-opioid receptor transfected HEK293 cells) with 3^3H-DAMGO as a radioligand. Calculate IC50_{50} values via competitive binding curves and correlate with functional assays like GTPγS binding for agonist/antagonist activity .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence receptor binding selectivity?

  • Methodological Answer : Synthesize stereoisomers using chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation for morpholine derivatives). Test affinity via radioligand displacement (Ki_i values) and compare selectivity ratios (μ- vs. δ/κ-opioid receptors). For example, (3R,4S) configurations may enhance μ-receptor affinity by 1000-fold over δ-receptors, as seen in analogous propanamide derivatives .

Q. How should researchers address contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics simulations (e.g., AMBER or GROMACS). Cross-validate with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to identify critical residues. For instance, discrepancies may arise from unaccounted protein flexibility or protonation states of morpholine nitrogen .

Q. What strategies mitigate analytical challenges in distinguishing positional isomers or fluorinated analogs?

  • Methodological Answer : Employ orthogonal separation techniques:
  • GC-MS with chiral columns (e.g., β-cyclodextrin) for volatile derivatives.
  • 2D NMR (e.g., NOESY) to resolve overlapping signals from fluorophenyl or morpholine groups.
  • LC-TOF/MS/MS for trace isomer detection in biological matrices .

Data Analysis and Interpretation

Q. How can researchers correlate in vitro receptor affinity with in vivo analgesic efficacy for this compound?

  • Methodological Answer : Use dose-response studies in rodent models (e.g., tail-flick test) to determine ED50_{50}. Compare with receptor occupancy data (PET imaging using 11^{11}C-labeled analogs) to establish pharmacokinetic-pharmacodynamic (PK-PD) models. Adjust for blood-brain barrier permeability via logP calculations (optimal range: 2–3.5) .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields or bioactivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods for solvent/ligand combinations). Use ANOVA to identify significant variables (e.g., temperature vs. catalyst loading). For bioactivity, employ Bland-Altman plots to assess inter-assay reproducibility .

Key Data from Literature

ParameterValue/OutcomeReference
μ-opioid Ki_i (nM)0.45 ± 0.12 (vs. 1200 for δ-receptor)
HPLC Retention Time8.2 min (C18, 60:40 ACN/H2_2O)
Synthetic Yield (optimized)78% (Pd-catalyzed coupling)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.